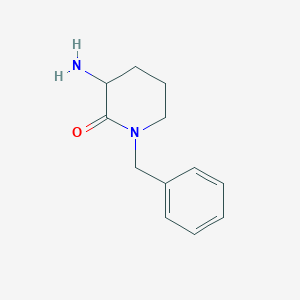

3-Amino-1-benzylpiperidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1-benzylpiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-11-7-4-8-14(12(11)15)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRGMEPVPIGRPOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)N(C1)CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209983-73-3 | |

| Record name | 3-amino-1-benzylpiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 3-Amino-1-benzylpiperidin-2-one and Analogues

Reductive Amination Strategies for Piperidinone Formation

Reductive amination is a cornerstone in the synthesis of piperidine (B6355638) derivatives, including this compound. mdpi.com This method typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comyoutube.com For the synthesis of substituted piperidinones, this often involves the condensation of an appropriate amine with a keto-acid or keto-ester, followed by cyclization and reduction. nih.gov

A common approach is the reaction of N-benzyl-4-piperidone with an amine source. nih.gov The versatility of reductive amination allows for the introduction of various substituents on the amino group. masterorganicchemistry.com Different reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride being popular choices due to their selectivity for imines over carbonyls. masterorganicchemistry.comdtic.mil For instance, the synthesis of N-(3,4-dichlorophenyl)-N-(2-phenoxylethyl) piperidin-4-amine has been achieved through a reductive amination reaction between N-boc-piperidin-4-one and 3,4-dichloroaniline. researchgate.net

The reaction conditions for reductive amination can be optimized to achieve high yields and selectivity. organic-chemistry.org Factors such as the choice of solvent, temperature, and the nature of the catalyst can significantly influence the outcome of the reaction. nih.gov

Ring-Opening Reactions of Epoxypiperidine Intermediates

The ring-opening of epoxypiperidine intermediates presents a powerful and stereospecific method for the synthesis of substituted piperidinols, which can be precursors to this compound. researchgate.net This strategy relies on the nucleophilic attack of an amine on an epoxide ring within a piperidine framework. The regioselectivity of the ring-opening is a critical aspect, often controlled by the choice of catalyst and reaction conditions. researchgate.net

For example, the aminolysis of 1-benzyl-3,4-epoxypiperidine with various amines can lead to the formation of either trans-3-amino-1-benzylpiperidin-4-ols or trans-4-amino-1-benzylpiperidin-3-ols. researchgate.netresearchgate.net The use of a hard Lewis acid like diisobutylaluminum hydride (DIBAL-H) complexed with amines has been shown to favor the formation of trans-3-amino-1-benzylpiperidin-4-ols. researchgate.net In contrast, reactions assisted by lithium salts, such as LiBr in acetonitrile (B52724), can regioselectively yield trans-4-amino-piperidin-3-ols. researchgate.net

An efficient and scalable synthesis of (−)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol has been described involving a two-stage epoxidation of a tetrahydropyridine (B1245486) derivative, followed by ring-opening of the resulting epoxide with benzylamine (B48309). acs.org This approach establishes the trans-relationship between the amino and hydroxyl groups. acs.org

Biocatalytic Approaches via Enzymatic Conversion

Biocatalysis has emerged as a sustainable and highly selective alternative for the synthesis of chiral amines and their precursors. acs.org Enzymes, such as imine reductases (IREDs), reductive aminases (RedAms), and transaminases, offer the potential for high enantioselectivity under mild reaction conditions. acs.orgresearchgate.net

Reductive aminases from fungal sources have shown the ability to catalyze the reductive amination of a variety of ketones. rsc.org Some of these enzymes exhibit a superior ability to utilize ammonia (B1221849) as the amine donor, providing a direct route to primary amines. rsc.org For instance, the reductive amination of N-Boc-protected piperidone with benzylamine has been a target for optimization using IREDs, with some variants showing significantly improved catalytic efficiency and excellent stereoselectivity. acs.org

Carbonyl reductases are another class of enzymes utilized for the stereoselective reduction of ketone precursors to chiral alcohols, which can then be converted to the desired amino compounds. rsc.org For example, the reduction of tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate has been achieved with high conversion and enantiomeric excess using specific carbonyl reductases. rsc.org Furthermore, a chemo-enzymatic cascade involving an amine oxidase and an ene-imine reductase has been developed for the asymmetric dearomatization of pyridines to produce stereo-defined piperidines. nih.govacs.org

Multi-Component Reactions for Piperidinone Assembly

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. tcichemicals.comrug.nl This approach offers significant advantages in terms of step-economy and molecular diversity. acs.org Several MCRs have been developed for the synthesis of highly substituted piperidinone scaffolds. acs.orgacs.org

One such strategy involves a four-component reaction between substituted nitrostyrenes, aromatic aldehydes, ammonium (B1175870) acetate, and dialkyl malonates, leading to polysubstituted 2-piperidinones with a high degree of stereoselectivity. acs.org Another example is a tandem radical intermolecular addition-lactamization sequence, which can assemble the piperidinone core in a one-pot operation from readily available building blocks. acs.org This can be a three- or four-component reaction, generating up to three stereogenic centers in a single operation. acs.org

The Ugi and Passerini reactions are other well-known MCRs that have been applied to the synthesis of complex molecules, including those with piperidine moieties. nih.govtcichemicals.com These reactions, initiated by imines or carbonyls, allow for the rapid construction of diverse chemical libraries. nih.gov

Stereoselective Synthesis and Chiral Resolution

The biological activity of piperidine derivatives is often dependent on their stereochemistry. Therefore, methods for the stereoselective synthesis and chiral resolution of compounds like this compound are of paramount importance.

Asymmetric Catalysis for Enantioselective Production

Asymmetric catalysis provides a direct and efficient means to produce enantiomerically enriched compounds. Transition-metal catalysts, particularly those based on ruthenium and rhodium with chiral ligands, are commonly employed for the asymmetric hydrogenation of prochiral precursors. For example, the asymmetric amination of prochiral ketones can be achieved through the hydrogenation of an imine intermediate using a BINAP-Ru catalyst, often resulting in high enantiomeric excess.

Organocatalysis also offers a powerful tool for the enantioselective synthesis of piperidines. For instance, an organophotocatalyzed [1+2+3] strategy has been developed for the one-step synthesis of diverse substituted 2-piperidinones from simple starting materials. nih.gov

Enzymatic catalysis, as discussed in section 2.1.3, is a key method for asymmetric synthesis. Dynamic kinetic resolution (DKR) is a particularly powerful enzymatic strategy. In a DKR process, a racemic starting material is converted into a single enantiomer of the product in theoretically 100% yield. An example is the use of a transaminase with concurrent DKR of a 4-piperidone (B1582916) to establish two stereogenic centers in a single step with high diastereoselectivity and enantioselectivity. researchgate.net

Chiral resolution of racemic mixtures is another established method to obtain pure enantiomers. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid or a derivative, followed by fractional crystallization. google.com Lipase-mediated acylation is another kinetic resolution technique where one enantiomer is selectively acylated, allowing for separation.

Table of Research Findings on Stereoselective Synthesis

| Method | Catalyst/Enzyme | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation | BINAP-Ru | 1-benzyl-3-iminopiperidine | (R)-3-Amino-1-benzylpiperidine | >95% | |

| Enzymatic DKR | Transaminase ATA-306 | Racemic 4-piperidone | anti amine | >99% | researchgate.net |

| Carbonyl Reductase | HeCR / DbCR | tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate | (3S,4S) / (3S,4R) | >99% | rsc.org |

| Chemo-enzymatic Cascade | Amine Oxidase/Ene-Imine Reductase | N-substituted tetrahydropyridine | (S)-piperidine | 93-99% | nih.govacs.org |

| Chiral Resolution | (R)-O-acetyl mandelic acid | Racemic 1-benzyl-4-(benzylamino)piperidin-3-ol | (-)-(3R,4R) isomer | N/A | acs.org |

Kinetic Resolution of Racemic this compound Precursors

Kinetic resolution is a widely employed strategy for the separation of racemic mixtures into their constituent enantiomers. This technique relies on the differential reaction rates of the enantiomers with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in high purity.

Enzymatic kinetic resolution has proven to be a powerful tool for obtaining enantiomerically enriched piperidine derivatives. bris.ac.uk Lipases, in particular, are frequently used for this purpose. For instance, the lipase-mediated acylation of a racemic precursor can selectively modify one enantiomer, facilitating its separation from the unreacted enantiomer through methods like chromatography or crystallization. While effective, a notable limitation of kinetic resolution is the maximum theoretical yield of 50% for the desired enantiomer, unless it is combined with a racemization process for the remaining substrate.

A study on the enzymatic kinetic resolution of racemic trans-2-azidocyclopentyl butyrate (B1204436) highlighted the potential of enzymatic hydrolysis to achieve enantiomerically pure compounds, although it sometimes requires multiple cycles to reach high enantiomeric excess. google.com In the context of piperidine synthesis, dynamic kinetic resolution processes have also been developed. These methods involve the in-situ racemization of the starting material, theoretically allowing for a 100% yield of the desired enantiomer. researchgate.net Such processes often involve the cyclocondensation of a chiral amino alcohol with a racemic δ-oxo acid derivative. researchgate.net

The following table summarizes key aspects of kinetic resolution applied to piperidine precursors:

| Resolution Technique | Key Features | Advantages | Limitations |

| Enzymatic Kinetic Resolution (EKR) | Utilizes enzymes (e.g., lipases) to selectively react with one enantiomer. | High enantioselectivity, mild reaction conditions. d-nb.info | Maximum 50% theoretical yield without a racemization step. |

| Dynamic Kinetic Resolution (DKR) | Combines kinetic resolution with in-situ racemization of the starting material. researchgate.net | Theoretical yield of up to 100%. researchgate.net | Requires careful optimization of reaction conditions. |

Diastereoselective Synthesis through Nitro-Mannich Reactions

The nitro-Mannich reaction, also known as the aza-Henry reaction, is a carbon-carbon bond-forming reaction that involves the addition of a nitroalkane to an imine. nih.govwikipedia.org This reaction is a powerful tool for the synthesis of β-nitroamines, which are versatile intermediates that can be converted into various other functional groups, including 1,2-diamines. nih.govwikipedia.orgbeilstein-journals.org The ability to control the stereochemical outcome of the nitro-Mannich reaction makes it particularly valuable for the synthesis of chiral molecules like this compound. nih.govresearchgate.net

The diastereoselective nitro-Mannich reaction can be used to establish the relative stereochemistry of adjacent chiral centers. For instance, a reductive nitro-Mannich reaction has been employed to create a 1,2-diamine fragment with a specific anti-relative stereochemistry. nih.gov Subsequent cyclization of the product can then lead to the formation of a piperidine ring with defined stereochemistry. mdpi.com In some cases, the reaction can be performed as a one-pot cascade, combining the nitro-Mannich reaction with a lactamization step to directly form substituted pyrrolidin-2-ones or piperidin-2-ones. nih.govnih.gov

The choice of catalyst and reaction conditions plays a crucial role in determining the diastereoselectivity of the nitro-Mannich reaction. Both metal-based catalysts and organocatalysts have been successfully employed to achieve high levels of stereocontrol. nih.govresearchgate.net

Key findings from research on diastereoselective nitro-Mannich reactions for piperidine synthesis are highlighted below:

| Catalyst/Method | Key Outcome | Reference |

| Reductive Nitro-Mannich | Assembly of 1,2-diamine fragments with anti-relative stereochemistry. | nih.gov |

| Nitro-Mannich/Lactamization Cascade | One-pot synthesis of substituted pyrrolidin-2-ones and piperidin-2-ones. | nih.govnih.gov |

| Organocatalysis | High degree of diastereo- and enantiocontrol in generating two stereocenters. | researchgate.net |

Enantiomeric Purity Assessment Techniques in Synthesis

The determination of enantiomeric purity is a critical step in asymmetric synthesis. Several analytical techniques are employed to accurately measure the enantiomeric excess (ee) of a chiral compound.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a widely used and reliable method for separating and quantifying enantiomers. rsc.orggoogle.comresearchgate.net For the analysis of 3-aminopiperidine derivatives, a chiral column, such as one with a glycoprotein-based filler, can be utilized. google.com The mobile phase typically consists of a buffer solution and an organic modifier like isopropanol (B130326) or methanol. google.com In some cases, derivatization of the amine with a suitable reagent, such as benzoyl chloride, is performed prior to HPLC analysis to improve detection and separation. google.com

Other important analytical techniques for characterizing intermediates and final products in the synthesis of this compound and its derivatives include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the structural integrity of the synthesized compounds and for assessing diastereomeric ratios.

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is useful for monitoring the progress of reactions and identifying any volatile byproducts.

X-ray Crystallography : In cases where the stereochemistry is ambiguous, X-ray crystallography of a crystalline intermediate or final product can provide definitive structural elucidation.

The following table summarizes the primary techniques used for enantiomeric purity assessment:

| Technique | Principle | Application in this compound Synthesis |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation and quantification of enantiomers to determine enantiomeric excess. rsc.orggoogle.comresearchgate.net |

| NMR Spectroscopy | Analysis of nuclear spin transitions in a magnetic field. | Structural confirmation and determination of diastereomeric ratios. |

| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Unambiguous determination of absolute stereochemistry. |

Derivatization Strategies and Functional Group Transformations

The structural framework of this compound allows for a variety of chemical modifications, enabling the synthesis of a diverse range of derivatives with potentially unique biological activities.

Nucleophilic Substitution Reactions of the Amino Moiety

The primary amino group at the C3 position of the piperidinone ring is a key site for functionalization. It can readily undergo nucleophilic substitution reactions with various electrophiles. ksu.edu.sa A common transformation is N-acylation, where the amino group reacts with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to introduce a wide array of substituents, thereby modifying the compound's properties. For instance, reaction with di-tert-butyl dicarbonate (B1257347) can be used to introduce a Boc protecting group. quickcompany.in

The reactivity of the amino group allows for the synthesis of a library of compounds by varying the acylating agent. This strategy is fundamental in structure-activity relationship (SAR) studies, where the impact of different substituents on biological activity is investigated. nih.govacs.org

Modifications of the Benzyl (B1604629) Group

The N-benzyl group is another key feature of the molecule that can be chemically altered. Modifications to the benzyl group have been shown to significantly influence the biological activity of piperidine derivatives. nih.govnih.gov

One of the most important transformations involving the benzyl group is its removal, a process known as N-debenzylation. This is typically achieved through catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst. quickcompany.inresearchgate.netjst.go.jp The removal of the benzyl group yields the corresponding secondary amine, which can then be further functionalized. For example, it can be alkylated with different substituents to explore their effect on the compound's properties. Other reagents, such as ammonium formate (B1220265) in the presence of Pd/C, can also be used for debenzylation. quickcompany.in

Conversely, substituents can be introduced onto the aromatic ring of the benzyl group to modulate its electronic and steric properties. This has been shown to be a successful strategy in optimizing the activity of cholinesterase inhibitors. nih.gov

Oxidation and Reduction Pathways

The piperidinone ring of this compound contains a lactam (cyclic amide) functionality, which can undergo both oxidation and reduction reactions.

Reduction of the lactam carbonyl group can lead to the corresponding piperidine. nih.gov A variety of reducing agents can be employed for this transformation, with lithium aluminum hydride (LiAlH₄) being a common choice. google.comgoogle.com The reduction of the lactam can be a key step in the synthesis of fully saturated piperidine derivatives. nih.gov

Oxidation reactions can also be performed on the molecule. Depending on the oxidizing agent and reaction conditions, the piperidinone ring or other parts of the molecule can be oxidized. For example, oxidation can lead to the formation of N-oxides.

The table below provides a summary of common derivatization strategies:

| Functional Group | Transformation | Reagents/Conditions | Resulting Product |

| Amino Moiety | Nucleophilic Acylation | Acyl chlorides, Anhydrides | Amides |

| Benzyl Group | N-Debenzylation | H₂, Pd/C; Ammonium formate, Pd/C | Secondary Amine |

| Lactam Carbonyl | Reduction | LiAlH₄ | Piperidine |

Protective Group Chemistry in Multi-Step Synthesis

In the multi-step synthesis of complex molecules derived from this compound, the strategic use of protecting groups is essential. A protecting group is a molecular fragment that is temporarily attached to a functional group to decrease its reactivity, thereby preventing unwanted side reactions during subsequent synthetic steps. organic-chemistry.orgpressbooks.pub This approach allows for greater control over the chemical transformations occurring elsewhere in the molecule. utdallas.edu For a protecting group to be effective, it must be easy to introduce and remove, stable under the specific reaction conditions, and the deprotection step should not affect other parts of the molecule. pressbooks.pubuchicago.edu

The 3-amino group of the target compound is a primary nucleophilic amine, making it highly reactive towards a wide range of electrophiles. organic-chemistry.org To achieve regioselectivity in syntheses involving this scaffold, this amine must often be protected. Converting the amine into a less reactive functional group, such as a carbamate (B1207046) or an amide, prevents it from participating in undesired reactions. organic-chemistry.orgutdallas.edu

The following table summarizes common protecting groups applicable to the amino function of this compound.

| Protecting Group | Abbreviation | Reagent for Protection | Deprotection Conditions | Characteristics |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Acidic conditions (e.g., TFA, HCl) | Stable to base and hydrogenolysis. researchgate.net |

| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Stable to acidic and basic conditions. |

| Acetyl | Ac | Acetic anhydride (B1165640) or Acetyl chloride | Strong acidic or basic hydrolysis | Forms a stable amide; removal requires harsh conditions. utdallas.edulibretexts.org |

| 2-(Trimethylsilyl)ethanesulfonyl | SES | SES-Chloride (SES-Cl) | Fluoride sources (e.g., TBAF, CsF) | Stable to a broad range of conditions. orgsyn.org |

Role as a Synthetic Intermediate for Complex Molecules

This compound is a valuable synthetic intermediate for the construction of more complex molecules, particularly in the field of medicinal chemistry. Its structure contains several key features that can be selectively modified: a nucleophilic primary amine at the 3-position, a lactam moiety, and an N-benzyl group that can potentially be removed. The piperidine ring itself is a privileged scaffold, meaning it is a common structural motif in many biologically active compounds and approved pharmaceutical drugs. niscpr.res.inmdpi.comnih.gov

The primary amino group at the 3-position is the most significant functional handle for elaboration. It can undergo a variety of chemical transformations to introduce new substituents and build molecular complexity. For instance, it can be acylated by reacting with carboxylic acids (using coupling agents), acyl chlorides, or anhydrides to form amides. researchgate.netnih.gov This is exemplified by the synthesis of N-(2-oxopiperidin-3-yl)dodecanamide from the related compound 3-amino-2-piperidinone. medchemexpress.com Similarly, it can undergo sulfonylation with sulfonyl chlorides or reductive amination with aldehydes and ketones to form secondary amines.

The lactam part of the molecule also offers possibilities for chemical modification, although it is generally less reactive than the primary amine. The N-benzyl group serves to protect the lactam nitrogen but can be removed via hydrogenolysis, revealing a secondary amine that can be further functionalized. This versatility makes this compound a key building block for creating libraries of compounds for drug discovery programs, potentially leading to new therapeutic agents. mdpi.comnih.gov

The table below outlines potential transformations of this compound and the resulting classes of complex molecules.

| Reaction Type | Reagent/Conditions | Resulting Functional Group | Class of Complex Molecule |

| Acylation/Amide Coupling | R-COOH, Coupling Agent (e.g., TBTU) | Amide | Peptidomimetics, Bioactive Amides researchgate.netnih.gov |

| Sulfonylation | R-SO₂Cl, Base | Sulfonamide | Sulfonamide-based inhibitors orgsyn.org |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Secondary/Tertiary Amine | Substituted Piperidines |

| N-Debenzylation | H₂, Pd/C | Secondary Lactam Amine | N-Substituted Piperidinones |

| Condensation | Aldehyde | Imine | Schiff Base Intermediates researchgate.net |

Medicinal Chemistry Applications and Preclinical Biological Investigations

3-Amino-1-benzylpiperidin-2-one as a Privileged Scaffold in Drug Design

The term "privileged structure" refers to a molecular framework that can provide ligands for diverse biological receptors with high affinity. acs.org The benzylpiperidine moiety, a core component of this compound, is recognized as such a privileged structure in medicinal chemistry. acs.orgmdpi.com This scaffold's utility stems from its ability to be readily modified, allowing for the synthesis of a diverse library of compounds. nih.gov These modifications can fine-tune the molecule's interaction with various biological targets, making it a valuable starting point for the development of new therapeutic agents. The inherent structural features of this compound, including the benzyl (B1604629) group and the piperidine (B6355638) ring, provide a foundation for creating derivatives with specific pharmacological profiles. mdpi.com

In Vitro Pharmacological Target Engagement and Modulatory Activities

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Studies

Derivatives of the this compound scaffold have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govresearchgate.netmdpi.com Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. nih.govnih.gov

Studies have shown that N-benzylpiperidine derivatives can effectively inhibit AChE. For instance, a series of 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety yielded compounds with submicromolar IC50 values for both AChE and BuChE. nih.gov Specifically, compound 15b showed an IC50 of 0.39 µM for AChE, while compound 15j had an IC50 of 0.16 µM for BuChE. nih.gov Kinetic studies revealed that these compounds act as competitive inhibitors. nih.gov

Furthermore, hybrids of tacrine (B349632) and donepezil (B133215) incorporating a benzylpiperidine structure have demonstrated potent inhibition of both enzymes. researchgate.net A notable example, N-(1-benzylpiperidin-4-yl)-6-chloro-1,2,3,4-tetrahydroacridin-9-amine (51 ), was found to be a potent nanomolar inhibitor of both AChE and BuChE. researchgate.net Molecular modeling suggests that this compound binds to both the catalytic and peripheral anionic sites of AChE. researchgate.net

Another study identified a polyfunctionalized pyridine (B92270) derivative, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5 ), as a potent dual inhibitor of AChE (IC50 = 13 nM) and BuChE (IC50 = 3.1 µM). researchgate.netnih.gov

The following table summarizes the inhibitory activities of selected benzylpiperidine derivatives against AChE and BuChE.

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |

| 15b | AChE | 0.39 nih.gov | Competitive nih.gov |

| 15j | BuChE | 0.16 nih.gov | Competitive nih.gov |

| 5 | AChE | 0.013 researchgate.netnih.gov | Not Specified |

| 5 | BuChE | 3.1 researchgate.netnih.gov | Not Specified |

| 51 | AChE & BuChE | Nanomolar range researchgate.net | Mixed researchgate.net |

Sigma Receptor (σ1R, σ2R) Affinity and Selectivity Profiling

The sigma receptors, σ1 and σ2, are involved in various neurological conditions and are considered important drug targets. nih.gov Derivatives of this compound have been evaluated for their affinity and selectivity towards these receptors.

One study identified a pyridine derivative, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5 ), which exhibited a high affinity for the human σ1 receptor (hσ1R) with a Ki value of 1.45 nM and showed 290-fold selectivity over the σ2 receptor subtype. researchgate.netnih.gov The length of the linker between the N-benzylpiperidine moiety and the pyridine ring was found to be crucial for σ1R affinity, with longer linkers generally resulting in increased affinity. nih.gov

Interestingly, another compound from the same series, 2-{[(1-benzylpiperidin-4-yl)methyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]-4-phenylpyridine-3,5-dicarbonitrile (11 ), was found to be 2-fold more affine for the rat σ2R than for the hσ1R. nih.gov This highlights the potential to tune the selectivity of these compounds towards either σ1R or σ2R through structural modifications.

The table below presents the binding affinities and selectivity of representative benzylpiperidine derivatives for sigma receptors.

| Compound | Receptor | Ki (nM) | Selectivity (σ1R/σ2R) |

| 5 | hσ1R | 1.45 researchgate.netnih.gov | 290-fold researchgate.netnih.gov |

| 11 | rσ2R | - | 0.5-fold (2-fold more affine for σ2R) nih.gov |

| 1 (n=0 linker) | hσ1R | 29.2 nih.gov | Not Specified |

| 2 (n=2 linker) | hσ1R | 7.57 nih.gov | Not Specified |

| 3 (n=3 linker) | hσ1R | 2.97 nih.gov | Not Specified |

| 4 (n=4 linker) | hσ1R | 3.97 nih.gov | Not Specified |

Muscarinic Receptor Subtype Antagonism Investigations (M2, M3)

Muscarinic receptors, particularly the M2 and M3 subtypes, play a significant role in smooth muscle contraction and are targets for treating conditions like overactive bladder. google.comnih.gov Substituted 4-amino-1-benzylpiperidine (B41602) derivatives have been investigated as muscarinic receptor antagonists. google.comresearchgate.net

A series of 4-amino-piperidine containing molecules demonstrated potent antagonism at the human M3 receptor, with Ki values as low as 1 nM and variable selectivity (3- to 40-fold) over the human M2 receptor. researchgate.net These compounds were found to be competitive antagonists for both M2 and M3 receptors. researchgate.net The development of M3-selective antagonists is of interest to minimize cardiovascular side effects associated with M2 receptor blockade. researchgate.netacs.org

The following table summarizes the antagonist properties of a representative compound.

| Compound | Receptor | Ki (nM) | Selectivity (M3/M2) | Antagonism Type |

| 2 | hM3R | up to 1 researchgate.net | 3- to 40-fold researchgate.net | Competitive researchgate.net |

| 2 | hM2R | - | - | Competitive researchgate.net |

Dipeptidyl Peptidase-4 (DPP-4) Enzyme Inhibition

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral medications used for the treatment of type 2 diabetes. wikipedia.org The 3-aminopiperidine scaffold, present in this compound, has been evaluated for its potential as a DPP-4 inhibitor. researchgate.net

A study on substituted 3-aminopiperidines revealed their potential as potent and selective DPP-4 inhibitors. researchgate.net Another investigation into new DPP-4 inhibitors included a 4-amino-1-benzylpiperidine derivative, compound (4) , which showed an IC50 of 4 µM. oatext.com While this particular derivative was less potent than other tested compounds in that series, it demonstrates that the benzylpiperidine scaffold can be utilized in the design of DPP-4 inhibitors. oatext.com

The table below shows the inhibitory activity of a benzylpiperidine derivative against DPP-4.

| Compound | Target Enzyme | IC50 (µM) |

| (4) | DPP-4 | 4 oatext.com |

Modulation of P-glycoprotein (P-gp) Activity

P-glycoprotein (P-gp) is an efflux pump that plays a crucial role in multidrug resistance in cancer by actively transporting a wide range of chemotherapeutic drugs out of cancer cells. mdpi.com Modulation of P-gp activity is a strategy to overcome this resistance. nih.gov

While direct studies on this compound itself as a P-gp modulator are not extensively detailed in the provided context, the general class of piperidine-containing compounds has been investigated for their interaction with P-gp. Some P-gp modulators stimulate its ATPase activity, while potent inhibitors often inhibit it, indicating a high binding affinity. nih.gov The ability of compounds to reverse paclitaxel (B517696) resistance in cells overexpressing P-gp is a key indicator of their potential in overcoming multidrug resistance. nih.gov Further research is needed to specifically delineate the P-gp modulatory activity of this compound and its direct derivatives.

Interactions with Kinase Pathways

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. nih.gov Consequently, they have emerged as important targets for therapeutic intervention. nih.gov The 3-aminopyridin-2-one scaffold, a related structure to this compound, has been utilized to develop kinase inhibitors. Screening of a 3-aminopyridin-2-one-based fragment library against a panel of 26 kinases identified potent inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, which are key regulators of mitosis and attractive targets for cancer therapy. nih.gov

Derivatives of 4-amino-1-benzylpiperidine have also been investigated as kinase inhibitors, demonstrating different selectivity profiles compared to their 3-amino counterparts. For instance, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been developed as potent and orally bioavailable inhibitors of Protein Kinase B (PKB/Akt), a critical component of cell growth and survival pathways frequently deregulated in cancer. nih.gov Optimization of these compounds led to nanomolar inhibitors with significant selectivity for PKB over the closely related PKA kinase. nih.govacs.org

Preclinical Anticancer Activities Against Cell Lines and Related Molecular Targets (e.g., LSD1, EGFR, HER-2)

Derivatives of the this compound scaffold have shown promising preclinical anticancer activity against various cell lines, targeting key molecules involved in cancer progression such as Lysine-Specific Demethylase 1 (LSD1), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER-2).

LSD1 Inhibition: Lysine-Specific Demethylase 1 (LSD1) is an epigenetic enzyme that is overexpressed in many cancers and plays a crucial role in tumor cell proliferation and differentiation. frontiersin.org It has emerged as a promising target for anticancer therapies. frontiersin.orgresearchgate.net Several studies have reported the development of LSD1 inhibitors based on different chemical scaffolds. For instance, GSK2879552, a cyclopropylamine-containing compound, is a potent and selective irreversible inhibitor of LSD1 that has shown to inhibit the growth of small cell lung carcinoma (SCLC) cells. nih.gov While not direct derivatives of this compound, these studies highlight the potential of targeting LSD1 in cancer therapy. The development of multi-target agents that also inhibit LSD1 is an active area of research. frontiersin.org

EGFR and HER-2 Inhibition: EGFR and HER-2 are receptor tyrosine kinases that are often hyper-activated in various cancers, including breast and lung cancer, leading to resistance to therapies. nih.govnih.gov Dual inhibition of EGFR and HER-2 is a validated strategy to overcome this resistance. nih.govmdpi.com Researchers have synthesized and evaluated various heterocyclic compounds, including those with thiophene (B33073) and benzimidazole (B57391) scaffolds, as dual EGFR/HER2 inhibitors. mdpi.comresearchgate.net For example, certain 1-benzyl-5-bromoindolin-2-one derivatives have demonstrated significant anticancer activity against breast (MCF-7) and lung (A-549) cancer cell lines by targeting VEGFR-2, a related receptor tyrosine kinase. semanticscholar.org Dihydropyrimidine derivatives have also been identified as potent inhibitors of both EGFR and VEGFR-2. acs.org

The table below summarizes the anticancer activity of some heterocyclic compounds against various cancer cell lines.

| Compound Class | Target(s) | Cancer Cell Line(s) | Observed Activity |

| 3-(Hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones | Not specified | Ovarian (OVCAR-4), Renal (A498), Melanoma (SK-MEL-5) | Growth inhibition, lethal effects univ.kiev.ua |

| 3,4-Dibromo-5-hydroxy-furan-2(5H)-one derivatives | Not specified | Colon (HCT-116), Breast (MCF-7) | Antiproliferative activity mdpi.com |

| 1,3,4-Thiadiazole derivatives | Not specified | Breast (MCF-7) | Antiproliferative activity nih.gov |

| 1,2,3-Triazole-containing compounds | Not specified | Lung (A549, NCI-H23) | Antiproliferative activity nih.gov |

Neurotransmitter System Modulation (e.g., Serotonin (B10506) Receptors)

The this compound scaffold and its derivatives have been explored for their ability to modulate neurotransmitter systems, particularly serotonin receptors. Serotonin (5-hydroxytryptamine or 5-HT) is a crucial neurotransmitter involved in regulating a wide range of physiological and psychological processes, and its dysregulation is linked to various disorders, including depression and anxiety. mdpi.comcas.cz

Derivatives of 4-benzylpiperidine (B145979) have been studied as modulators of serotonin, norepinephrine (B1679862), and dopamine (B1211576) reuptake, which is a key mechanism of action for many antidepressant medications. nih.gov Studies have shown that specific structural features of these compounds determine their selectivity and potency for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). nih.gov

Furthermore, some sigma receptor ligands, which can be structurally related to piperidine derivatives, have been shown to modulate serotonergic neurotransmission. nih.gov For example, certain sigma-1 receptor ligands have been found to increase the firing rate of serotonin neurons in the dorsal raphe nucleus, suggesting a potential mechanism for antidepressant effects. nih.gov The development of compounds that can modulate multiple targets, such as serotonin and dopamine receptors, is a promising strategy for treating complex neurological disorders like schizophrenia. frontiersin.org

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR studies have been crucial in elucidating the impact of structural modifications on their pharmacological profiles.

Positional Isomerism Effects on Biological Activity

The position of the amino group on the piperidine ring significantly influences the biological activity of 1-benzylpiperidine (B1218667) derivatives. Shifting the amino group from the 3-position to the 4-position can lead to compounds with different selectivity profiles for their biological targets. For example, while both 3-amino and 4-amino-1-benzylpiperidine derivatives are used in the synthesis of kinase inhibitors, their selectivity for different kinases can vary.

In a series of matrine (B1676216) alkaloid analogues designed as analgesics, the positional relationship between the benzyl group and the carbonyl group within the piperidinone ring was found to be important for their antinociceptive activity. jst.go.jp This highlights that even subtle changes in the relative positions of key functional groups can have a profound impact on the pharmacological properties of the molecule.

Substituent Effects on the Benzyl Moiety and Piperidinone Ring

Modifications to the benzyl moiety and the piperidinone ring of this compound derivatives have been extensively studied to understand their impact on biological activity.

Benzyl Moiety: The benzyl group is a critical structural element for the activity of many piperidine-based compounds. csic.esub.edu SAR studies have shown that:

Presence of the Benzyl Group: Elimination of the N-1-benzylpiperidine nucleus often results in a complete loss of activity. csic.es

Substituents on the Benzyl Ring: Introducing electron-withdrawing or electron-donating groups on the phenyl ring of the benzyl moiety can significantly affect receptor binding and inhibitory activity. nih.gov For instance, in a series of cholinesterase inhibitors, methyl substitution at the ortho- or meta-position of the benzyl group showed comparable activity to the unsubstituted compound, while para-substitution led to reduced activity. nih.gov In another study on influenza virus inhibitors, a 4-fluoro or 4-chloro substituent on the benzyl ring enhanced antiviral potency. ub.edu

Replacement of the Benzyl Group: Replacing the benzyl group with other moieties, such as cyclohexyl or alkyl groups, is often detrimental to the activity. csic.esub.edu

Piperidinone Ring: The piperidine ring itself is a common scaffold in many bioactive molecules. nih.gov SAR studies on piperidine derivatives have revealed that:

Substituents on the Piperidine Ring: Introducing substituents on the piperidine ring can modulate the compound's activity. For example, in a series of MAO inhibitors, para-substitution on the piperidine ring was preferred over meta-substitution, and the addition of a hydroxyl group increased the inhibitory effect. acs.org

Ring Conformation: The conformation of the piperidine ring, which can be influenced by substituents, is crucial for its interaction with biological targets.

The table below illustrates the effect of various substituents on the benzyl moiety on the inhibitory activity of different classes of compounds.

| Compound Class | Substituent on Benzyl Moiety | Effect on Activity |

| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones | ortho- or meta-methyl | Comparable to unsubstituted |

| para-methyl | Reduced activity | |

| Methoxy group | Reduced activity | |

| N-Benzyl 4,4-disubstituted piperidines (Antiviral) | 4-fluoro | Increased potency |

| 4-chloro | Increased potency | |

| 2-fluoro | Equipotent to unsubstituted | |

| 3-fluoro | Intermediate effect | |

| 3,5-bis(benzylidene)piperidin-4-ones (Cholinesterase inhibitors) | 4-nitro | Most potent against AChE |

| 4-chloro | Best anti-BuChE activity |

Impact of Stereochemistry on Pharmacological Profiles

The this compound scaffold contains a chiral center at the 3-position of the piperidinone ring, meaning it can exist as two different stereoisomers (enantiomers). Stereochemistry plays a critical role in the pharmacological profile of chiral drugs, as different enantiomers can exhibit varying affinities for their biological targets, leading to differences in efficacy and even toxicity.

For example, the (R)- and (S)-enantiomers of 3-amino-1-benzylpiperidine, while having the same chemical formula, can have distinct biological activities due to their different spatial arrangements. The specific three-dimensional structure of an enantiomer determines how it fits into the binding site of a chiral receptor or enzyme.

In a study of 3-[methyl(1,2,3,4-tetrahydro-2-naphthalenyl)amino]-1-indanone, a compound with two chiral centers, the individual stereoisomers were prepared and evaluated for their ability to prevent mediator release from mast cells. The study found that the activity was highly dependent on the stereochemistry of the individual isomers, with one isomer being significantly more active in vivo than the others. nih.gov Similarly, for fentanyl-related compounds, different isomers with varying orientations of methyl groups on the piperidine ring exhibited different durations of analgesic effects. nih.gov These examples underscore the importance of considering stereochemistry in drug design and development.

In Vitro Mechanism of Action Elucidation

The benzylpiperidine moiety is a well-established pharmacophore that interacts with a variety of receptors, and derivatives are often characterized by their functional activity as either agonists (activators) or antagonists (blockers). Substituted 4-amino-1-benzylpiperidine compounds have been identified as potent muscarinic receptor antagonists. google.com These compounds show surprising and significant selectivity for the M2 receptor subtype over the M3 subtype. google.com

The this compound scaffold and its relatives are frequently investigated as enzyme inhibitors. Benzylpiperidine derivatives have shown significant inhibitory activity against cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in Alzheimer's disease therapy. nih.gov Kinetic studies of certain 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety revealed that they act as competitive inhibitors of these enzymes. nih.gov This indicates that they bind to the active site of the enzyme, competing with the natural substrate.

In addition to cholinesterases, related benzylpiperidine structures have been found to inhibit other classes of enzymes. Derivatives of 4-amino-1-benzylpiperidine have been explored as inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for type 2 diabetes. oatext.com Other research has identified 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which contain a core piperidine structure, as potent and orally bioavailable inhibitors of Protein Kinase B (Akt). nih.gov These compounds function as ATP-competitive inhibitors. nih.gov Furthermore, molecular hybrids incorporating an N-(1-benzylpiperidin-4-yl) moiety have been evaluated as inhibitors of β-secretase 1 (BACE-1), another important target in Alzheimer's research. acs.org

| Enzyme Target | Scaffold Class | Inhibition Type | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones | Competitive | nih.gov |

| Butyrylcholinesterase (BChE) | Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones | Competitive | nih.gov |

| Protein Kinase B (Akt) | 4-amino-4-benzylpiperidines | ATP-Competitive | nih.gov |

| Dipeptidyl Peptidase IV (DPP-IV) | 4-amino-1-benzylpiperidine derivatives | Inhibitor | oatext.com |

| β-secretase 1 (BACE-1) | N-(1-benzylpiperidin-4-yl) hybrids | Inhibitor | acs.org |

The interaction of a molecule with a receptor or enzyme is the first step in a cascade of events that modulates intracellular biochemical pathways. khanacademy.org By inhibiting key enzymes, derivatives of the benzylpiperidine scaffold can exert significant influence over cellular signaling.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a small molecule ligand and a protein receptor.

Molecular docking studies on derivatives of the benzylpiperidine scaffold have revealed key interactions with various biological targets, including sigma (σ) receptors and acetylcholinesterase (AChE). mdpi.comnih.gov For instance, in studies involving σ₁ and σ₂ receptors, the N-benzyl-piperidinium system is often observed binding within a pocket formed by specific amino acid residues. mdpi.com

Key interactions identified for related benzylpiperidine compounds include:

Salt Bridges and Charge Interactions: The protonated piperidine (B6355638) nitrogen can form stabilizing salt bridge interactions with acidic residues like Aspartate (Asp) and Glutamate (Glu) in the receptor's active site. mdpi.comresearchgate.net For example, interactions with Asp29 and Glu73 have been noted in σ₂ receptor complexes. mdpi.comresearchgate.net

π-Anion Interactions: The benzyl (B1604629) group's aromatic ring can engage in π-anion interactions with negatively charged residues, such as Glu73. mdpi.comresearchgate.net

Hydrophobic and π-Alkyl Interactions: The benzyl moiety frequently forms hydrophobic and π-alkyl interactions with nonpolar residues like Leucine (Leu), Valine (Val), Phenylalanine (Phe), and Tyrosine (Tyr). nih.govtandfonline.com In studies on AChE inhibitors, the phenyl group of a phenyl-ethyl-N-piperidine moiety was observed to have hydrophobic interactions with Trp285 and Tyr340. nih.gov

Hydrogen Bonding: The amino group, a key feature of 3-Amino-1-benzylpiperidin-2-one, can act as a hydrogen bond donor. In related structures, amine linkers have been shown to form hydrogen bonds with receptor residues, contributing to binding affinity. mdpi.comnih.gov

These findings suggest that this compound would likely engage its target proteins through a combination of electrostatic, hydrophobic, and hydrogen bonding interactions, driven by its distinct functional groups.

Docking simulations not only predict the orientation (binding mode) of a ligand but also estimate the strength of the interaction, often expressed as a binding affinity (e.g., Kᵢ) or a docking score (e.g., in kcal/mol). For a series of 2-aminopyridine (B139424) derivatives incorporating a 1-benzylpiperidine (B1218667) moiety, molecular docking was used to correlate structural features with binding affinity for σ₁ and σ₂ receptors. mdpi.com

In one study, the binding energy for a potent derivative at the σ₁ receptor was calculated to be -11.2 kcal/mol. researchgate.net Another investigation on a different benzylpiperidine derivative targeting an antibacterial protease found a binding energy of -13.15 kcal/mol. tandfonline.com These values indicate strong, favorable binding. The binding modes revealed that the orientation of the benzylpiperidine scaffold within the active site is crucial for maximizing these favorable interactions. mdpi.comnih.gov For example, some ligands were found to bind with the benzyl group positioned near the membrane-proximal region of the receptor, while others adopted an inverted orientation. nih.gov

| Compound Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Experimental Affinity (Kᵢ, nM) |

|---|---|---|---|

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5) | Human σ₁ Receptor | -11.2 | 1.45 |

| (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one (BIMBP) | Antibacterial Protease (PDB: 2OES) | -13.15 | N/A |

| (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one (BIMBP) | HEAT-SHOCK COGNATE 70 kD PROTEIN (PDB: 1NGH) | -11.60 | N/A |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of ligands and proteins over time and to analyze the stability of their interactions in a simulated biological environment.

MD simulations are used to explore the conformational landscape of a ligand like this compound when it is free in solution or bound to a receptor. These simulations, often run for nanoseconds (ns), reveal how the molecule flexes, rotates, and adapts its shape within different environments. Force fields such as AMBER or CHARMM are typically used to define the physics governing the molecular movements. For related benzylpiperidine derivatives, MD simulations have been employed to assess the stability of the ligand-protein complex. nih.gov The root-mean-square deviation (RMSD) of the ligand's atoms is often monitored; a stable RMSD value over the course of the simulation suggests that the ligand has found a stable binding pose within the active site. nih.gov Such studies would be critical to understanding how the piperidinone ring and the benzyl and amino substituents of this compound orient themselves to achieve an optimal and stable conformation upon binding.

MD simulations allow for a detailed analysis of the persistence of specific ligand-protein interactions. A key metric is hydrogen bond occupancy , which measures the percentage of time a specific hydrogen bond is maintained throughout the simulation. doaj.org High occupancy indicates a stable and important interaction for anchoring the ligand. For this compound, analyzing the occupancy of hydrogen bonds formed by its amino group and lactam carbonyl oxygen would reveal their respective contributions to binding stability. doaj.org

Furthermore, simulations can analyze the role of hydration (water molecules) in the binding pocket. Water molecules can mediate interactions between the ligand and protein or be displaced upon ligand binding, which has energetic consequences. Analyzing the hydration patterns within the active site when this compound is present would provide a more complete picture of the binding thermodynamics.

Quantum Chemical Calculations (DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and intrinsic properties of a molecule. crimsonpublishers.com Methods like B3LYP with a basis set such as 6-31G* are commonly employed for this purpose. tandfonline.comcrimsonpublishers.com

For heterocyclic molecules similar to this compound, DFT calculations are used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure and calculate geometric parameters like bond lengths and angles. tandfonline.com

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's stability. crimsonpublishers.com

Calculate Electronic Properties: DFT can compute various quantum chemical descriptors, including electronegativity, chemical hardness, and the electrostatic potential map. crimsonpublishers.comsapub.org The electrostatic potential map highlights the electron-rich (negative potential, potential sites for electrophilic attack) and electron-poor (positive potential, potential sites for nucleophilic attack) regions of the molecule, offering insights into its interaction patterns. crimsonpublishers.com

Optimized Geometries and Electronic Structure Analysis (HOMO/LUMO)

The geometry of this compound, particularly the six-membered piperidin-2-one ring, can be optimized using methods like Density Functional Theory (DFT). Such calculations often show the piperidinone ring adopting a stable conformation, such as a chair or twisted-chair form, with the benzyl group likely occupying an equatorial position to minimize steric hindrance. tandfonline.com

The electronic properties are primarily understood through the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO acts as an electron donor, while LUMO is an electron acceptor. tandfonline.com The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and electrical properties. tandfonline.comirjweb.com

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates higher reactivity and lower stability. irjweb.com For instance, in a study of a different benzylpiperidin-4-one derivative, the HOMO-LUMO energy gap was calculated to be 3.59 eV, indicating a reactive and chemically active molecule. tandfonline.com The distribution of electron density in the HOMO and LUMO orbitals reveals the likely sites for electrophilic and nucleophilic attacks. Typically, the HOMO is localized on the more electron-rich parts of the molecule, while the LUMO is on the electron-deficient regions. tandfonline.com

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron. tandfonline.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron. tandfonline.com |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. tandfonline.comnih.gov |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.deelectrochemsci.org The MEP map displays different colors on the molecular surface, corresponding to the electrostatic potential. wolfram.comresearchgate.net

Red and yellow regions indicate negative electrostatic potential, highlighting areas with high electron density that are susceptible to electrophilic attack. electrochemsci.orgresearchgate.net Blue regions represent positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. electrochemsci.orgresearchgate.net Green areas denote neutral or near-zero potential. researchgate.net

For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, making them potential sites for hydrogen bonding and electrophilic interactions. The aromatic ring and the hydrogen atoms would likely exhibit positive potential. electrochemsci.org This analysis is crucial for understanding how the molecule might interact with biological targets like proteins. uni-muenchen.de

Quantitative Structure-Activity Relationship (QSAR) Modeling

These models, which can be linear (like Multiple Linear Regression) or non-linear (like Artificial Neural Networks), can predict the activity of new compounds and guide the design of more potent molecules. tandfonline.comtandfonline.com For a series of inhibitors, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be developed based on the docked conformations of the ligands into the active site of a target protein. nih.gov These models provide insights into the steric, electrostatic, and hydrophobic interactions that are critical for biological activity. nih.gov

Virtual ADMET Studies (excluding specific toxicity outcomes)

Virtual ADMET (Absorption, Distribution, Metabolism, and Excretion) studies are performed to predict the pharmacokinetic properties of a molecule. These in silico predictions are vital in the early stages of drug discovery to assess the drug-likeness of a compound. mdpi.com For instance, adherence to Lipinski's rule of five is a common filter, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. tandfonline.com

For derivatives of benzylpiperidine, computational ADMET predictions have been used to evaluate their potential as drug candidates. researchgate.net These studies calculate various descriptors, such as aqueous solubility (QPlogS) and blood-brain barrier penetration (QPlogBB), to estimate how the compound will behave in a biological system. mdpi.com While specific ADMET data for this compound is not published, such studies would be essential to evaluate its potential for further development.

| ADMET Parameter | Acceptable Range (Typical) | Importance |

| Molecular Weight | < 500 g/mol | Influences absorption and distribution. tandfonline.com |

| logP (Lipophilicity) | -2.0 to 6.5 | Affects absorption and membrane permeability. tandfonline.commdpi.com |

| H-bond Donors | ≤ 5 | Influences solubility and binding. tandfonline.com |

| H-bond Acceptors | ≤ 10 | Influences solubility and binding. tandfonline.com |

| QPlogS (Aqueous Solubility) | -6.5 to 0.5 | Critical for absorption and formulation. mdpi.com |

| QPlogBB (Blood-Brain Barrier Penetration) | -3.0 to 1.2 | Important for CNS-targeting drugs. mdpi.com |

Scaffold Hopping and De Novo Design Approaches

Scaffold hopping is a computational strategy in drug design aimed at identifying new molecular core structures (scaffolds) that maintain the same biological activity as a known active compound. nih.govbiosolveit.de This technique is valuable for discovering novel chemotypes with improved properties, such as better pharmacokinetics or fewer side effects, or to circumvent existing patents. biosolveit.de Starting with a known active molecule, computational methods can search for fragments or new ring systems that can topologically replace the original scaffold while preserving key pharmacophoric features. biosolveit.de

De novo design, on the other hand, involves the computational generation of novel molecular structures from scratch, based on the properties of the target's active site. researchgate.net If this compound were identified as a hit compound, both scaffold hopping and de novo design could be employed to explore the surrounding chemical space for new, structurally diverse, and potentially more effective analogs. For example, the piperidinone core could be replaced by other heterocyclic systems, or new functional groups could be added to optimize interactions with a biological target. nih.govresearchgate.net

Analytical and Spectroscopic Characterization Methodologies in Research

Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC)

Chromatography is indispensable for assessing the purity and resolving the enantiomers of 3-Amino-1-benzylpiperidin-2-one. High-Performance Liquid Chromatography (HPLC) is the foremost technique used for these purposes.

For routine purity analysis, reversed-phase HPLC is commonly employed. This method separates the target compound from any impurities or starting materials based on differences in polarity. A C18 column is a typical stationary phase, with a mobile phase often consisting of a mixture of water (sometimes with a modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov The purity of the compound is determined by integrating the peak area of the analyte relative to the total area of all peaks in the chromatogram.

Determining the enantiomeric excess (e.e.) is crucial since the compound possesses a chiral center at the C3 position. Chiral HPLC is the gold standard for this analysis. This technique uses a chiral stationary phase (CSP) that interacts differently with the R- and S-enantiomers, leading to their separation. For aminopiperidine derivatives, which may have weak UV absorption, a pre-column derivatization step is often performed. nih.gov A derivatizing agent, such as para-toluenesulfonyl chloride, can be used to introduce a chromophore into the molecule, enhancing UV detection and improving analytical sensitivity. nih.gov Glycoprotein-based columns, such as those with bovine serum albumin or ovomucoid, have been successfully used for the chiral separation of related aminopiperidine derivatives. google.comgoogle.com The resolution between the enantiomer peaks should be greater than 1.5 for accurate quantification.

Table 1: Representative HPLC Conditions for Analysis of Related Aminopiperidines

| Parameter | Purity Analysis (Reversed-Phase) | Enantiomeric Excess (Chiral) |

|---|---|---|

| Column Type | C18 (e.g., Kinetex®, 5 µm, 50 x 2.1 mm) rsc.org | Chiralpak AD-H or Chiral AGP nih.govgoogle.com |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% TFA nih.gov | Isocratic, e.g., 0.1% diethylamine (B46881) in ethanol (B145695) or phosphate (B84403) buffer/isopropanol (B130326) nih.govgoogle.com |

| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 0.8 mL/min nih.govgoogle.com |

| Detection | UV (e.g., 254 nm) google.com | UV (e.g., 228 nm after derivatization) nih.gov |

| Column Temperature | Ambient or controlled (e.g., 30 °C) google.com | Controlled (e.g., 30 °C) google.com |

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to map the carbon and hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum confirms the presence of all hydrogen atoms in the molecule. Key signals include those for the aromatic protons of the benzyl (B1604629) group (typically in the 7.2-7.4 ppm range), the singlet for the benzylic methylene (B1212753) (CH₂) protons, and the various multiplets for the piperidine (B6355638) ring protons. rsc.org Due to the chiral center at C3, the adjacent methylene protons on the benzyl group and on the piperidine ring (at C2, C4, and C5) are diastereotopic and can appear as distinct signals, often as complex multiplets or as a pair of doublets (geminal coupling). researchgate.net

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Expected signals include those for the carbonyl carbon of the lactam (around 170 ppm), the aromatic carbons of the benzyl group (127-138 ppm), the benzylic carbon, and the carbons of the piperidine ring. rsc.orgresearchgate.net

Mass Spectrometry (MS) is used to confirm the molecular weight and can provide information about the molecule's fragmentation pattern. The molecular formula of this compound is C₁₂H₁₆N₂O, corresponding to a molecular weight of 204.27 g/mol . bldpharm.com In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as its protonated molecular ion, [M+H]⁺, at an m/z value of approximately 205.28. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. rsc.org

Table 2: Key Spectroscopic Data for this compound

| Technique | Parameter | Expected Observation |

|---|---|---|

| NMR | ¹H Chemical Shifts (ppm) | ~7.2-7.4 (aromatic-H), ~4.5-5.0 (benzyl-CH₂), ~3.0-4.0 (piperidine-H), ~1.5-2.5 (piperidine-H & NH₂) researchgate.netchem-soc.si |

| ¹³C Chemical Shifts (ppm) | ~170 (C=O), ~127-138 (aromatic-C), ~50-60 (piperidine-C), ~40-50 (benzyl-C) rsc.orgresearchgate.net | |

| Key Feature | Diastereotopic nature of CH₂ protons due to C3 chirality. researchgate.net | |

| Mass Spectrometry | Molecular Weight | 204.27 g/mol bldpharm.com |

| Expected Ion (ESI-MS) | [M+H]⁺ at m/z ≈ 205.28 |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most powerful method for the unambiguous determination of the three-dimensional structure of a crystalline compound. This technique can definitively establish the absolute stereochemistry (R or S configuration) at the C3 chiral center, provided a suitable single crystal of one enantiomer can be grown and analyzed. nih.gov

Furthermore, a crystal structure provides precise data on bond lengths, bond angles, and torsional angles, revealing the preferred solid-state conformation of the molecule. This includes the puckering of the piperidine ring (e.g., chair, boat, or twist-boat conformation) and the spatial orientation of the benzyl and amino substituents. For related piperidine derivatives, X-ray diffraction has been essential for confirming stereochemical assignments and understanding intermolecular interactions, such as hydrogen bonding, in the crystal lattice. researchgate.netresearchgate.net While it is a definitive technique, its application is contingent on the ability to produce high-quality single crystals of this compound.

Table of Compounds

Advanced Research Concepts and Future Directions

Chirality and Enantioselectivity in Drug Design and Development

The stereochemistry of 3-Amino-1-benzylpiperidin-2-one is a critical determinant of its biological activity. The presence of a chiral center at the C3 position of the piperidinone ring gives rise to two enantiomers, (R)- and (S)-3-Amino-1-benzylpiperidin-2-one. The differential pharmacological effects of these enantiomers underscore the importance of enantioselective synthesis in drug development.

The (R)-enantiomer of 3-aminopiperidine derivatives, for instance, is a key intermediate in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are used in the management of type 2 diabetes. wipo.int The synthesis of (R)-3-aminopiperidine dihydrochloride (B599025) from (R)-3-aminopiperidin-2-one hydrochloride highlights the industrial relevance of obtaining enantiomerically pure forms of these compounds. wipo.int

Methods to achieve high enantiomeric excess are paramount. Enantioselective synthesis strategies often involve the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of a reaction. For example, the activation of N-alkyl prolinols can lead to the formation of an aziridinium (B1262131) intermediate that reacts to produce 3-azidopiperidines, which can then be reduced to the corresponding 3-aminopiperidines with high enantioselectivity. acs.org Another approach involves the diastereoselective addition of organocuprates to chiral α,β-unsaturated esters, a key step in producing enantiopure (3S,4R)-3-amino-4-alkyl-2-piperidinone derivatives. researchgate.net

Table 1: Enantioselective Synthesis Approaches for 3-Aminopiperidine Derivatives

| Method | Key Features | Result |

| Reduction of (R)-3-aminopiperidin-2-one hydrochloride | Utilizes lithium aluminum hydride. | Produces (R)-3-aminopiperidine dihydrochloride. wipo.int |

| Ring expansion of N-alkyl prolinols | Involves an aziridinium intermediate. | Yields optically active 3-azido- and 3-aminopiperidine derivatives. acs.org |

| Diastereoselective cuprate (B13416276) addition | Employs a chiral oxazolidine (B1195125) α,β-unsaturated ester. | Synthesizes enantiopure (3S,4R)-3-amino-4-alkyl-2-piperidinone derivatives. researchgate.net |

Fragment-Based Drug Discovery (FBDD) and Scaffold Optimization

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. nih.gov This approach utilizes small, low-molecular-weight molecules, or "fragments," that bind weakly to a biological target. nih.govnih.gov The this compound scaffold serves as an excellent starting point for FBDD due to its structural features that allow for diverse chemical modifications.

In the context of kinase inhibitors, the 3-aminopyridin-2-one fragment has been identified as a promising scaffold. nih.gov Screening a library of such fragments against a panel of kinases can reveal novel chemotypes and provide detailed information about their selectivity profiles. nih.gov Optimization of these fragment hits, often guided by structural biology techniques like X-ray crystallography, can lead to the development of potent and selective inhibitors. nih.gov For example, derivatization of the 3-aminopyridin-2-one core has yielded potent inhibitors of Interleukin-2-inducible T-cell kinase (Itk). nih.gov

Scaffold optimization involves modifying the core structure of a molecule to improve its pharmacological properties. For the this compound framework, this could involve altering the substituents on the benzyl (B1604629) group or the piperidinone ring to enhance target binding, selectivity, and pharmacokinetic properties.

Multi-Targeting Ligand Design Strategies

Chronic and complex diseases often involve multiple biological targets. Designing ligands that can simultaneously modulate several targets, known as multi-target-directed ligands (MTDLs), is a promising therapeutic strategy. The this compound scaffold is well-suited for the design of MTDLs due to its versatile structure.

For instance, derivatives of 1-benzylpiperidine (B1218667) have been explored as dual inhibitors of acetylcholinesterase (AChE) and other targets relevant to Alzheimer's disease. researchgate.netacs.org The N-benzylpiperidine moiety is known to interact with the catalytic active site of AChE. By incorporating this fragment into a larger molecule that also targets other relevant pathways, it is possible to create a single drug with a multi-pronged therapeutic effect. For example, benzylpiperidine-derived hydrazones have been designed and evaluated as dual inhibitors of monoamine oxidases (MAOs) and AChE. researchgate.net

Bioisosteric Replacements in this compound Framework

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in medicinal chemistry to optimize drug candidates. drughunter.com In the this compound framework, various bioisosteric replacements can be envisioned to improve properties such as potency, selectivity, and metabolic stability. drughunter.com

For example, the amide group within the piperidinone ring could potentially be replaced with other functional groups. The replacement of a phenolic hydroxyl group with a primary amide has been shown to enhance delta-opioid receptor agonist activity and improve metabolic stability in a series of diaryl amino piperidine (B6355638) compounds. researchgate.net Similarly, exploring bioisosteric replacements for the benzyl group could lead to improved interactions with the target protein or alter the compound's pharmacokinetic profile. Studies on other piperidine-containing compounds have shown that replacing a piperazine (B1678402) ring with aminopiperidines can improve metabolic stability. nih.gov

Table 2: Potential Bioisosteric Replacements in the this compound Scaffold

| Original Functional Group | Potential Bioisostere | Rationale |

| Amide (in piperidinone ring) | Sulfonamide, Tetrazole | Mimic hydrogen bonding properties and geometry. drughunter.com |

| Benzyl group | Phenyl ring with different substituents, Heteroaromatic rings | Modulate lipophilicity, electronic properties, and target interactions. |

| Piperidinone Core | Other heterocyclic scaffolds | Explore different spatial arrangements and physicochemical properties. enamine.net |

Development of Novel Synthetic Methodologies for Piperidinone Cores

The development of efficient and versatile synthetic methods for constructing the piperidinone core is crucial for exploring the chemical space around this compound. A variety of synthetic strategies have been reported for piperidine and piperidinone derivatives.

One common approach is the Claisen-Schmidt condensation of an N-substituted-4-piperidone with an aromatic aldehyde to create α,β-unsaturated piperidinone derivatives. Other methods include multi-component reactions, which allow for the rapid assembly of complex piperidine structures from simple starting materials. Reductive amination of N-substituted 4-piperidones is another key method for synthesizing 4-aminopiperidine (B84694) derivatives. mdpi.com

Recent advances in catalysis have also provided new tools for piperidinone synthesis. For example, rhodium-catalyzed asymmetric hydrogenation of enamides can provide enantioenriched 3-aminopiperidine derivatives. researchgate.net The development of radical-mediated cyclizations of amino-aldehydes also offers a novel route to piperidine structures. nih.gov

Exploration of Emerging Biological Targets and Pathways

While the this compound scaffold has been explored for established targets like kinases and cholinesterases, its potential against emerging biological targets remains an active area of research. The structural versatility of this scaffold makes it an attractive starting point for developing inhibitors against novel targets implicated in various diseases.

For example, derivatives of 1-benzylpiperidine have shown high affinity for sigma receptors (σRs), which are implicated in neurological disorders like neuropathic pain. mdpi.com Specifically, a derivative containing a 1-benzylpiperidine moiety showed high affinity for the σ1 receptor subtype. mdpi.com Further exploration of this compound derivatives could lead to the discovery of novel modulators of these and other emerging targets.

Integration of Artificial Intelligence and Machine Learning in Compound Design